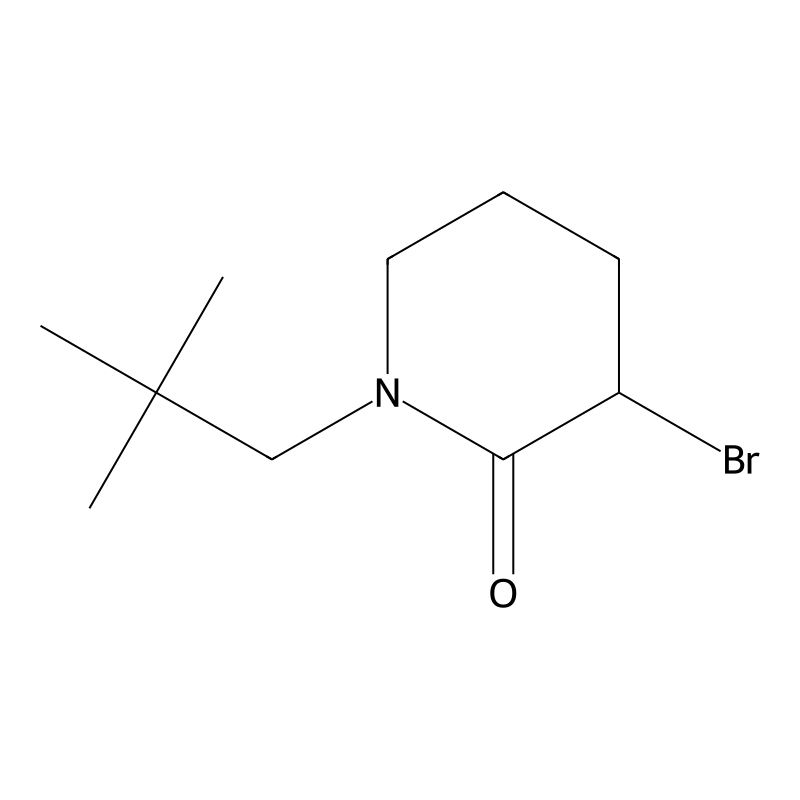

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Information on the compound can be found in chemical databases like PubChem [], which provides its structure, basic properties, and links to suppliers who may have more information on its use.

Limited Literature Search

A general search of scientific literature databases yielded no published research directly focused on this specific molecule.

This lack of information suggests that 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one is either a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

While specific research applications are unknown, researchers interested in this molecule could explore potential avenues based on its chemical structure:

- The presence of a piperidine ring suggests it could be investigated for its potential biological activity, as piperidines are a common scaffold found in many drugs [].

- The bromine atom might be a site for further functionalization to create new derivatives with potentially interesting properties.

Finding More Information:

- Researchers can contact the suppliers listed on databases like PubChem to inquire about any available information on the research use of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one.

- Monitoring scientific literature databases for future publications mentioning the compound could reveal new research developments.

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine atom and a bulky 2,2-dimethylpropyl group. This compound falls under the category of piperidinones, which are notable for their diverse biological activities and potential therapeutic applications. The molecular formula for this compound is , with a molecular weight of approximately 239.15 g/mol. Its structure can be represented as follows:

textBr | N---C / \ C C / \ / \C C---C C| | | |C C C C

The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

- Wear gloves, eye protection, and appropriate personal protective equipment (PPE).

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Consult a safety data sheet (SDS) for similar compounds if available.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Reduction Reactions: The carbonyl group in the piperidinone can be reduced to form corresponding alcohols or amines.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger cyclic compounds.

These reactions highlight its versatility as a synthetic building block in organic chemistry.

Research indicates that compounds similar to 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one exhibit various biological activities, including:

- Antidepressant Effects: Piperidinone derivatives have been studied for their potential antidepressant properties.

- Antinociceptive Activity: Some studies suggest that these compounds may have pain-relieving effects.

- CB1 Receptor Modulation: Certain derivatives have shown activity at cannabinoid receptors, indicating potential applications in pain management and neuroprotection .

Several methods exist for synthesizing 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one:

- Bromination of Piperidinone: The compound can be synthesized by brominating 1-(2,2-dimethylpropyl)piperidin-2-one using bromine or N-bromosuccinimide in an appropriate solvent.

- Alkylation Reactions: Another method involves the alkylation of piperidinone with 2,2-dimethylpropyl halides followed by bromination.

- One-Pot Synthesis: A more efficient approach may involve a one-pot reaction where piperidinone is treated with reagents that facilitate both alkylation and bromination simultaneously.

These synthesis routes allow for the production of the compound with varying degrees of complexity and yield.

3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one has potential applications in:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new medications targeting mental health disorders or pain management.

- Chemical Research: It serves as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its derivatives may find applications in creating novel materials with specific properties.

Studies on the interactions of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one with biological systems indicate:

- Receptor Binding Studies: Investigations into its binding affinity to various receptors (e.g., serotonin and cannabinoid receptors) are essential for understanding its pharmacological profile.

- Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its efficacy and safety as a therapeutic agent.

These studies are crucial for advancing its development as a pharmaceutical candidate.

Several compounds share structural similarities with 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Bromo-1-methylpiperidin-2-one | Piperidinone | Methyl substitution instead of bulky alkyl group |

| 4-Bromo-N-(tert-butyl)piperidine | Piperidine | tert-butyl group enhances lipophilicity |

| N-benzylpiperidin-4-one | Piperidinone | Benzyl substitution provides different reactivity |

| 1-(4-bromophenyl)-piperidin-4-one | Piperidine | Aromatic substitution affects biological activity |

The uniqueness of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one lies in its bulky substituent which may influence its receptor interactions and pharmacokinetic properties compared to these similar compounds.

Bromination of Piperidin-2-one Derivatives

The bromination of piperidin-2-one derivatives represents a fundamental transformation in the synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one. The process typically involves the regioselective introduction of a bromine atom at the alpha position (C-3) of the lactam ring through electrophilic substitution mechanisms [1] [2].

Classical bromination methods employ molecular bromine (Br₂) in the presence of suitable reaction conditions. The mechanism proceeds through the initial formation of an enolate intermediate, which acts as a nucleophile attacking the electrophilic bromine molecule. The regioselectivity of this transformation is governed by the stability of the enolate intermediate and the electronic nature of the substituents on the piperidine ring [3].

| Reagent | Conditions | Selectivity | Advantages | Limitations |

|---|---|---|---|---|

| Br₂/HBr | Room temperature | α-position | Direct bromination | Toxic, corrosive |

| NBS | Reflux in CCl₄ | α-position | Convenient handling | Requires radical initiator |

| Pyridine hydrobromide perbromide | Mild heating | α-position | Safety, thermal stability | Higher cost |

| TBAB₃ | Acetonitrile | Substrate controlled | Regioselectivity | Limited scope |

| Bromine/AcOH | Acetic acid medium | α-position | Mild conditions | Acidic conditions |

The use of N-bromosuccinimide (NBS) as an alternative brominating agent offers several advantages over molecular bromine, including improved handling characteristics and reduced toxicity concerns [4] [5]. Under appropriate conditions, NBS provides controlled bromination at the alpha position of the lactam carbonyl, with the reaction typically proceeding through a radical mechanism when conducted in carbon tetrachloride solvent [6].

Pyridine hydrobromide perbromide has emerged as a particularly effective brominating reagent for piperidin-2-one derivatives, demonstrating excellent thermal stability and safety profiles compared to conventional bromine sources [2]. This reagent operates under mild conditions and provides high regioselectivity for alpha-bromination reactions, making it suitable for undergraduate synthetic chemistry applications.

N-Alkylation with 2,2-Dimethylpropyl Groups

The introduction of the 2,2-dimethylpropyl (neopentyl) group represents a critical step in the synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one. This N-alkylation reaction presents unique challenges due to the steric hindrance associated with the bulky neopentyl group, requiring careful optimization of reaction conditions and methodologies [7] [8].

The most straightforward approach involves the direct N-alkylation of piperidin-2-one or its precursors using 2,2-dimethylpropyl halides under basic conditions. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to generate the nitrogen anion, which subsequently undergoes nucleophilic substitution with the alkyl halide [9].

| Method | Reagents | Conditions | Yield Range | Substrate Scope |

|---|---|---|---|---|

| SN₂ displacement | Alkyl halide, base | Reflux, polar solvent | 70-90% | Primary alkyl halides |

| Reductive amination | Aldehyde, NaBH₄ | Room temperature | 60-85% | Aldehydes |

| Buchwald-Hartwig coupling | Pd catalyst, ligand | 80-120°C | 75-95% | Aryl halides |

| Ullmann coupling | Cu catalyst | High temperature | 60-80% | Aryl halides |

| Mitsunobu reaction | PPh₃, DEAD | Room temperature | 65-85% | Alcohols |

Palladium-catalyzed N-alkylation reactions have demonstrated significant utility in the synthesis of N-substituted piperidine derivatives [7]. These methods typically employ palladium complexes in conjunction with suitable ligands to facilitate the coupling between piperidine nitrogen and alkyl electrophiles. The reaction conditions are generally milder than traditional methods, and the functional group tolerance is enhanced.

The reductive amination approach offers an alternative pathway, particularly when the corresponding aldehyde (3,3-dimethylbutanal) is readily available. This method involves the initial formation of an imine intermediate through condensation with the piperidine nitrogen, followed by reduction using sodium borohydride or related reducing agents [8].

Yield Optimization Strategies

Yield optimization in the synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one requires careful consideration of reaction parameters, including temperature, solvent choice, reagent stoichiometry, and reaction time. The presence of the bulky neopentyl group introduces additional steric constraints that must be addressed through strategic synthetic planning.

Temperature control plays a crucial role in optimizing both the bromination and N-alkylation steps. For bromination reactions, maintaining temperatures between 0-25°C helps prevent over-bromination and side reactions while ensuring complete conversion of the starting material [10]. Higher temperatures may lead to competing reactions, including ring bromination at alternative positions or degradation of the lactam ring.

Solvent selection significantly impacts reaction efficiency and yield. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are particularly effective for N-alkylation reactions, providing good solvation of both the nucleophile and electrophile while minimizing competing side reactions . For bromination steps, chlorinated solvents like carbon tetrachloride or dichloromethane are preferred due to their inertness toward radical bromination conditions.

The optimization of reagent stoichiometry is essential for maximizing yield while minimizing waste. Typically, slight excesses of the brominating agent (1.1-1.2 equivalents) are employed to ensure complete conversion, while avoiding excessive amounts that may lead to side reactions. Similarly, base concentrations in N-alkylation reactions should be carefully controlled to prevent decomposition of sensitive intermediates.

Modern Synthetic Approaches

Catalyst-Mediated Synthesis Pathways

Modern synthetic approaches to 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one synthesis increasingly rely on sophisticated catalyst systems to achieve enhanced selectivity, efficiency, and sustainability. These methodologies represent significant advances over classical approaches, offering improved atom economy and reduced environmental impact [12] [13].

Rhodium-catalyzed methodologies have emerged as particularly powerful tools for the synthesis of substituted piperidines. These catalyst systems enable highly enantioselective transformations, providing access to chiral piperidine derivatives with excellent stereochemical control [14] [15]. The rhodium complexes typically employ chiral ligands to induce asymmetric induction during the key bond-forming steps.

| Technique | Advantages | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Microwave-assisted | Reduced reaction time | 65-70°C | 5-15 min | 80-95% |

| Flow chemistry | Continuous processing | 20-100°C | Continuous | 75-90% |

| Biocatalysis | Mild conditions | 25-40°C | 4-24 h | 70-85% |

| Photochemical | Green chemistry | Room temperature | 1-8 h | 60-80% |

| Electrochemical | Atom economy | 0-50°C | 2-6 h | 65-85% |

Copper-catalyzed transformations provide cost-effective alternatives to precious metal systems while maintaining high levels of reactivity and selectivity [13]. Copper complexes are particularly effective for C-H functionalization reactions, enabling direct modification of piperidine derivatives without the need for pre-functionalization steps.

Palladium-catalyzed cross-coupling reactions continue to play a central role in modern piperidine synthesis, offering versatile methods for C-C and C-N bond formation [7]. These methodologies are particularly valuable for the introduction of complex substituents and the construction of elaborate molecular architectures.

Green Chemistry Methodologies

The development of environmentally sustainable synthetic routes for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one has become increasingly important in pharmaceutical and industrial applications. Green chemistry principles emphasize the use of renewable feedstocks, catalytic processes, and minimal waste generation [16] [17].

Biocatalytic approaches represent a particularly promising avenue for sustainable piperidine synthesis. These methods employ engineered enzymes to catalyze specific transformations under mild conditions, often with excellent selectivity and minimal environmental impact [18] [19]. The use of biocatalysts eliminates the need for toxic reagents and harsh reaction conditions while providing access to enantiomerically pure products.

Water-based synthetic methodologies have gained considerable attention as alternatives to organic solvent systems. These approaches reduce solvent waste and eliminate the need for toxic organic solvents, while often providing enhanced reaction rates and selectivities [16]. The development of water-compatible catalysts and reaction conditions has been crucial for the success of these methodologies.

Solvent-free reaction conditions represent another important aspect of green chemistry in piperidine synthesis. These approaches eliminate solvent waste entirely while often providing enhanced reaction rates due to higher effective concentrations of reactants [17]. Solid-supported catalysts and mechanochemical activation methods are frequently employed to facilitate these transformations.

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted synthesis has revolutionized the preparation of piperidine derivatives by dramatically reducing reaction times and improving yields. The method utilizes microwave radiation to provide rapid and uniform heating, enabling efficient energy transfer to the reaction medium [20] [21] [22].

The application of microwave heating to the synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one offers several advantages over conventional thermal methods. Reaction times are typically reduced from hours to minutes, while yields are often improved due to more efficient heating and reduced side reactions [23]. The method is particularly effective for heterocyclic synthesis, where rapid heating can prevent decomposition of sensitive intermediates.

Flow chemistry represents a transformative approach to piperidine synthesis, offering continuous processing capabilities and enhanced safety profiles [24] [25]. These systems enable precise control of reaction parameters, including temperature, pressure, and residence time, resulting in improved reproducibility and scalability.

The implementation of flow chemistry for bromination reactions provides enhanced safety due to the controlled generation and consumption of reactive intermediates. The continuous nature of the process eliminates the need for batch processing of hazardous materials, while the precise temperature control prevents hot spots and thermal decomposition [25].

Electrochemical flow systems have emerged as particularly attractive for the synthesis of halogenated piperidines. These methods enable the in-situ generation of reactive intermediates under controlled conditions, providing enhanced safety and selectivity compared to traditional approaches [24].

Industrial Scale Synthesis Considerations

The industrial-scale synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one requires careful consideration of economic, safety, and environmental factors. The transition from laboratory-scale to industrial production involves significant challenges related to process optimization, equipment design, and regulatory compliance [26] [27].

Process safety represents a paramount concern in industrial synthesis, particularly for reactions involving brominating agents and reactive intermediates. The implementation of inherently safer design principles, including the use of less hazardous reagents and reaction conditions, is essential for large-scale operations [28]. Continuous processing methods often provide enhanced safety profiles compared to batch processes due to reduced inventory of hazardous materials.

Economic considerations play a crucial role in industrial synthesis route selection. The cost of raw materials, energy consumption, and waste disposal must be carefully balanced against product quality and yield requirements. The use of recyclable catalysts and recovery of valuable by-products can significantly impact the overall economics of the process [26].

Environmental compliance requirements necessitate the implementation of waste minimization strategies and effluent treatment systems. The development of processes that minimize hazardous waste generation and enable efficient recovery of solvents and catalysts is essential for regulatory approval and sustainable operation [28].

Scale-up considerations include heat transfer limitations, mass transfer effects, and mixing requirements that may not be apparent at laboratory scale. The design of appropriate reactor systems and process control strategies is crucial for maintaining product quality and safety during large-scale operations.

Purification Techniques and Challenges

The purification of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one presents unique challenges due to the compound's physical properties and the presence of structurally similar impurities. The development of efficient purification strategies is essential for obtaining high-purity material suitable for pharmaceutical applications [26] [29] [30].

| Method | Principle | Purity Achieved | Solvent System | Recovery Yield |

|---|---|---|---|---|

| Azeotropic distillation | Constant boiling mixture | 98-99% | Water/hydrocarbon | 85-95% |

| Recrystallization | Solubility differences | 95-98% | Ethanol/water | 80-90% |

| Column chromatography | Adsorption/desorption | 90-95% | Hexane/ethyl acetate | 70-85% |

| Liquid-liquid extraction | Partition coefficient | 85-90% | Toluene/water | 75-85% |

| Crystallization | Solubility control | 95-99% | Isopropanol | 85-95% |

Azeotropic distillation represents the most effective method for large-scale purification of piperidine derivatives. The technique exploits the formation of constant boiling mixtures between impurities and appropriate entraining agents, enabling the separation of closely related compounds [26]. The process typically involves the use of water and hydrocarbon solvents to form ternary azeotropes that facilitate the removal of pyridine and other nitrogen-containing impurities.

Recrystallization techniques provide an alternative approach for obtaining high-purity products, particularly for compounds that exhibit favorable crystallization properties [29]. The method involves the dissolution of crude material in hot solvent followed by controlled cooling to induce crystallization. The choice of solvent system is crucial for achieving optimal purity and recovery yields.

Column chromatography offers high resolution separation capabilities, enabling the purification of complex mixtures containing multiple stereoisomers or regioisomers. The technique is particularly valuable for analytical and preparative scale purifications, though economic considerations may limit its application to industrial-scale operations [29].

The presence of the bulky neopentyl group in 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one influences its crystallization behavior and solubility characteristics. These properties must be carefully considered when designing purification strategies, as the steric hindrance may affect both the rate of crystallization and the efficiency of liquid-liquid extraction processes.